Defluoro Paroxetine Hydrochloride
Description
Contextualization of Defluoro Paroxetine (B1678475) Hydrochloride as a Paroxetine Derivative and Analog
Defluoro Paroxetine is a derivative of Paroxetine where the fluorine atom on the 4-phenyl ring is absent. This seemingly minor structural modification has significant implications for its use in research. It serves as a crucial analog, allowing scientists to investigate the role of the fluorine atom in the pharmacological activity and metabolic stability of Paroxetine. nih.gov Studies have shown that while the 4-fluoro substituent is not essential for high-affinity binding to the serotonin (B10506) transporter (SERT), it likely contributes to the metabolic stability of the parent drug, Paroxetine. nih.gov
The synthesis and analysis of various Paroxetine derivatives, including Defluoro Paroxetine, have been instrumental in exploring the structure-activity relationships of this class of compounds. nih.govnih.gov By comparing the binding affinities and functional activities of these analogs, researchers can gain insights into the specific molecular interactions that govern their therapeutic effects. nih.gov
Significance in Pharmaceutical Research and Development
The importance of Defluoro Paroxetine Hydrochloride in the pharmaceutical sector is twofold, primarily revolving around its presence as a process impurity and its use as a reference standard.
During the manufacturing of Paroxetine Hydrochloride, several related substances and impurities can be formed. researchgate.netajrconline.orgderpharmachemica.com Defluoro Paroxetine is one such process-related impurity. pharmaffiliates.com The International Council for Harmonisation (ICH) guidelines necessitate the identification and characterization of any impurity present in a drug substance above a certain threshold, typically 0.1%. ajrconline.org Therefore, understanding the formation, isolation, and characterization of Defluoro Paroxetine is critical for ensuring the quality and safety of the final Paroxetine active pharmaceutical ingredient (API). researchgate.netajrconline.org
Research has been dedicated to synthesizing and characterizing impurities like Defluoro Paroxetine to develop robust analytical methods for their detection and control during the manufacturing process. researchgate.netajrconline.org This proactive approach is essential for building quality into the manufacturing process and for regulatory compliance in major markets. researchgate.netajrconline.org
Given its status as a known impurity, this compound is widely used as a reference standard in analytical chemistry. pharmaffiliates.com Pharmaceutical quality control laboratories utilize this certified reference material to validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the accurate identification and quantification of this specific impurity in batches of Paroxetine. researchgate.netajrconline.org The availability of well-characterized reference standards is fundamental for ensuring the purity and consistency of pharmaceutical products. sigmaaldrich.com
Overview of Key Research Areas Involving this compound
Research involving this compound is primarily concentrated in the following areas:
Impurity Profiling: A significant body of research focuses on the identification, synthesis, and characterization of impurities in Paroxetine, with Defluoro Paroxetine being a key subject of these studies. researchgate.netajrconline.orgderpharmachemica.compharmaffiliates.com
Structure-Activity Relationship (SAR) Studies: As a close analog of Paroxetine, Defluoro Paroxetine is utilized in SAR studies to elucidate the contribution of specific structural features to the biological activity of serotonin reuptake inhibitors. nih.gov
Analytical Method Development: The development and validation of sensitive and specific analytical methods for the detection and quantification of Paroxetine and its related impurities, including Defluoro Paroxetine, is an ongoing area of research. nih.gov
Properties
CAS No. |
130777-04-7 |
|---|---|
Molecular Formula |
C₁₉H₂₀ClNO₃ |
Molecular Weight |
345.82 |
Synonyms |
trans-(+)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenyl-piperidine Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of Defluoro Paroxetine (B1678475) Hydrochloride and its Analogs
The creation of the core structure of defluoro paroxetine and its related compounds can be achieved through several strategic approaches. These methods often involve either modifying an existing paroxetine structure or building the molecule from the ground up.
While not a direct synthesis of defluoro paroxetine, the study of defluorination as a side reaction in paroxetine synthesis provides valuable insights. During certain synthetic procedures for paroxetine, the loss of the fluorine atom can occur, leading to the formation of defluoro-paroxetine as an impurity. nih.gov For instance, in some hydrogenation reactions involving a ruthenium(II) catalyst, a defluorinated by-product can be observed. nih.gov Understanding the conditions that promote this defluorination is crucial for both minimizing its occurrence in paroxetine production and potentially harnessing it for the deliberate synthesis of defluoro analogs.
The more common and controlled method for preparing defluoro paroxetine hydrochloride is through a de novo synthesis, which involves building the molecule from simpler, non-paroxetine-related precursors. This approach offers greater flexibility in introducing various substituents and allows for the stereoselective synthesis of the desired isomers. nih.gov A key strategy involves the synthesis of a 3,4-disubstituted piperidine (B6355638) scaffold, which serves as the central building block of the molecule. nih.gov
A concise and practical asymmetric formal synthesis of (-)-paroxetine has been reported, which could be adapted for the synthesis of its defluoro analog. nih.gov This strategy utilizes an asymmetric hydrogenation to establish the crucial chiral center and an intramolecular SN2 reaction involving a phosphate (B84403) group to construct the trans-3,4-disubstituted piperidine scaffold. nih.gov
The Mitsunobu reaction and coupling reactions mediated by dicyclohexylcarbodiimide (B1669883) (DCC) are powerful tools in organic synthesis for the formation of ether linkages, a key structural feature in defluoro paroxetine. peptide.combeilstein-journals.org The Mitsunobu reaction, in particular, allows for the coupling of an alcohol with a pronucleophile, such as a phenol, under mild conditions. beilstein-journals.org In the context of defluoro paroxetine synthesis, this reaction can be employed to connect the hydroxymethyl group of a pre-formed piperidine intermediate with the hydroxyl group of sesamol (B190485) (3,4-methylenedioxyphenol). derpharmachemica.com
DCC is another coupling reagent commonly used to form esters, amides, and anhydrides. peptide.com While its primary application is not typically ether formation, its ability to activate carboxylic acids can be adapted for related transformations in the synthesis of paroxetine analogs.
Identification and Utilization of Key Synthetic Intermediates and Precursors
The successful synthesis of this compound relies on the efficient preparation and purification of several key intermediates. These precursors contain the essential structural elements that are ultimately assembled to form the final product.
For the synthesis of paroxetine itself, a key intermediate is (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol. derpharmachemica.com An analogous defluorinated piperidine derivative would be the corresponding precursor for defluoro paroxetine. The synthesis of such piperidine derivatives can start from precursors like N-Boc (R)-nipecotic acid. researchgate.net
The benzodioxole group, specifically the 3,4-methylenedioxyphenyl moiety, is another essential structural component. chemicalbook.comnih.govwikipedia.org This group is typically introduced by coupling sesamol (3,4-methylenedioxyphenol) with the piperidine core. derpharmachemica.com The synthesis of 1,3-benzodioxole (B145889) itself can be achieved from catechol and a disubstituted halomethane. wikipedia.org In the synthesis of paroxetine analogs, sesamol is reacted with a suitable piperidine intermediate, often one that has been activated at the 3-hydroxymethyl position, for example, by conversion to a mesylate. derpharmachemica.com
The table below summarizes some of the key intermediates and their roles in the synthesis of paroxetine and its analogs.
| Intermediate/Precursor | Role in Synthesis |
| trans-4-Phenyl-3-hydroxymethylpiperidine | Core piperidine scaffold for defluoro paroxetine. |
| (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol | Key intermediate in the synthesis of paroxetine. derpharmachemica.com |
| N-Boc (R)-nipecotic acid | Starting material for the synthesis of piperidine derivatives. researchgate.net |
| Sesamol (3,4-methylenedioxyphenol) | Source of the benzodioxole moiety. derpharmachemica.com |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent for forming amide and ester bonds. peptide.com |
| Diethyl azodicarboxylate (DEAD) | Reagent used in the Mitsunobu reaction. beilstein-journals.org |
Stereochemical Control and Optical Resolution in Synthetic Routes
The biological activity of chiral molecules like Defluoro Paroxetine is often highly dependent on their stereochemistry. The 3,4-disubstituted piperidine core of Defluoro Paroxetine possesses two stereocenters, leading to the possibility of four stereoisomers. The desired isomer is the (3S,4R)-trans-diastereomer. Achieving high stereoselectivity is, therefore, a critical aspect of its synthesis.
The thermodynamically more stable trans configuration of 3,4-disubstituted piperidines is the preferred arrangement for Defluoro Paroxetine. Synthetic routes are often designed to favor the formation of this isomer. In cases where a mixture of cis and trans isomers is formed, isomerization can be employed to enrich the desired trans isomer. This can be achieved under basic or acidic conditions, which facilitate the epimerization at one of the stereocenters, typically the one at the 3-position, to relieve steric strain and yield the more stable trans product. While specific literature on the isomerization of Defluoro Paroxetine is not abundant, general methods for similar 3,4-disubstituted piperidines involve treatment with a strong base like sodium ethoxide or a strong acid.
To obtain the enantiomerically pure (3S,4R) isomer, chiral resolution of a racemic mixture of the trans-diastereomer is a common strategy. This involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.
Common chiral resolving agents for amines like the piperidine nitrogen in the precursor to Defluoro Paroxetine include chiral acids such as (+)- or (-)-tartaric acid, (+)- or (-)-dibenzoyltartaric acid, and (+)- or (-)-camphorsulfonic acid. The choice of resolving agent and solvent system is crucial for efficient separation. For instance, a patent for the synthesis of a related compound, (S)-3-phenylpiperidine, describes the use of an acidic resolving agent in a suitable solvent to separate the enantiomers mdpi.com. Although specific details for Defluoro Paroxetine are proprietary, the principle remains a cornerstone of its stereoselective synthesis.
| Chiral Auxiliary Type | Example Resolving Agents |
| Chiral Carboxylic Acids | (+)-Tartaric Acid, (-)-Dibenzoyltartaric Acid |
| Chiral Sulfonic Acids | (+)-Camphorsulfonic Acid |
Chemical Reactivity and Degradation Pathways of this compound
The chemical reactivity of this compound is dictated by the functional groups present in its structure: the secondary piperidine amine, the phenyl group, the benzodioxole ring, and the benzylic ether linkage. Understanding its reactivity is essential for its handling, storage, and for predicting potential degradation products.
The piperidine ring in Defluoro Paroxetine is susceptible to oxidation. Oxidation can occur at the nitrogen atom or at the carbon atoms of the ring.
N-Oxidation : The secondary amine of the piperidine can be oxidized to form an N-oxide derivative. This is a common metabolic pathway for many piperidine-containing drugs and can also occur under laboratory conditions using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
C-Oxidation : The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen (α-carbons), can be oxidized to form lactams (cyclic amides). nih.govacs.org This can be achieved using stronger oxidizing agents. For instance, hypervalent iodine reagents have been shown to oxidize carbamate-protected piperidines. nih.gov
The benzodioxole moiety can also undergo oxidation, potentially leading to the opening of the dioxole ring to form a catechol derivative.
| Oxidizing Agent | Potential Product |
| Hydrogen Peroxide (H₂O₂) | N-oxide derivative |
| m-Chloroperoxybenzoic acid (m-CPBA) | N-oxide derivative |
| Stronger Oxidants (e.g., KMnO₄) | Lactam derivatives, Catechol derivatives |
While the aromatic rings in Defluoro Paroxetine are generally stable to reduction under mild conditions, the benzodioxole ring can be cleaved under more forcing reductive conditions, such as catalytic hydrogenation at high pressure and temperature or by using strong reducing agents. This would result in the formation of dihydroxy- or hydroxy-methoxy-phenyl derivatives. The phenyl ring can also be reduced to a cyclohexyl ring under vigorous hydrogenation conditions.
The aromatic rings of Defluoro Paroxetine are subject to electrophilic substitution reactions, while the benzylic position offers a site for nucleophilic substitution.
Electrophilic Aromatic Substitution : The phenyl ring and the benzodioxole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.commasterorganicchemistry.comlibretexts.org The regioselectivity of these reactions is directed by the existing substituents. The piperidine moiety is generally an activating group, directing substitution to the ortho and para positions of the phenyl ring. The ether oxygen on the benzodioxole ring is also an activating, ortho, para-directing group.
Nucleophilic Substitution : The benzylic ether linkage presents a potential site for nucleophilic substitution. chemistry.coachorganic-chemistry.orgnih.govyoutube.comucalgary.ca Cleavage of the ether bond can occur under strong acidic or basic conditions with a suitable nucleophile. This would lead to the separation of the piperidine-methanol fragment and the sesamol (3,4-methylenedioxyphenol) moiety.
Hydrolysis and Ether Cleavage Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and pathways that could affect the stability of a drug substance. In the case of this compound, insights are primarily drawn from its parent compound, paroxetine.
Studies on paroxetine hydrochloride have shown that the molecule is stable against hydrolysis in aqueous buffer solutions at pH levels of 5, 7, and 9 when kept in the dark over a 30-day period at 25°C. nih.govcsbsju.edu This suggests that this compound is also likely to be hydrolytically stable under normal storage conditions protected from light.
Ether cleavage represents a potential degradation pathway for this compound, given the presence of an ether linkage. While specific studies focusing solely on ether cleavage are not prevalent, thermal degradation studies of paroxetine have indicated the release of molecules that would result from the cleavage of bonds around the ether group and the piperidine ring. researchgate.netepa.gov
Mechanistic Studies of Degradation under Forced Conditions
Forced degradation, or stress testing, provides insight into the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. researchgate.netnih.gov These studies are fundamental to developing stability-indicating analytical methods.
Heat: Thermal degradation studies on the analogous paroxetine hydrochloride reveal a complex decomposition process. researchgate.netepa.gov When subjected to heat, the compound undergoes dehydration followed by a multi-step degradation. The primary decomposition products identified include hydrogen chloride (HCl), piperidine, and in the case of paroxetine, fluorobenzene (B45895) and carbon dioxide. researchgate.netepa.gov For this compound, a similar pathway is expected, which would likely result in the release of benzene (B151609) instead of fluorobenzene, alongside HCl, piperidine, and CO2.
UV Radiation: Photodegradation is a significant pathway for the degradation of this class of compounds. When exposed to simulated sunlight, paroxetine degrades completely within four days in aqueous solutions. nih.govcsbsju.edu The rate of this photolysis is accelerated by increasing the pH, with half-lives of 15.79, 13.11, and 11.35 hours at pH 5, 7, and 9, respectively. nih.gov Two primary photoproducts have been identified in studies of paroxetine. nih.govcsbsju.edu One of these products is unstable and degrades further with continued light exposure, while the other is highly stable. nih.gov It is anticipated that this compound would exhibit similar photolability.
Acid and Base Conditions: As mentioned, this compound is expected to be stable to hydrolysis across a range of pH values in the absence of light. nih.govcsbsju.edu However, under acidic stress conditions (using hydrochloric acid) in conjunction with an oxidizing agent (hydrogen peroxide), specific degradation impurities have been identified for paroxetine. mdpi.com One of these impurities results from the chlorination of the benzodioxole ring. mdpi.com Another identified impurity is formed by the cleavage of the ether linkage. mdpi.com The photolytic degradation pathway is also influenced by pH, being more rapid under alkaline conditions. csbsju.edu
Oxidation: Oxidative conditions can lead to the formation of specific impurities. Studies have shown that in the presence of hydrogen peroxide, paroxetine can degrade. mdpi.com Furthermore, interactions with certain pharmaceutical excipients can induce oxidative degradation. For instance, the combination of polyethylene (B3416737) glycols (PEGs) and iron oxides can generate formaldehyde (B43269) and formic acid, which can then react with the secondary amine of paroxetine to form N-methyl and N-formyl impurities. nih.gov A similar susceptibility to oxidation is expected for this compound.
Table of Degradation Products and Impurities
| Name | Structure/Formula | Degradation Condition |
| [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | C12H16FNO | Acid/Oxidation mdpi.com |
| (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine | C19H19ClFNO3 | Acid/Oxidation mdpi.com |
| N-methyl paroxetine | C20H22FNO3 | Oxidation (with excipients) nih.gov |
| N-formyl paroxetine | C20H20FNO4 | Oxidation (with excipients) nih.gov |
| Piperidine | C5H11N | Thermal researchgate.netepa.gov |
| Benzene | C6H6 | Thermal (inferred for Defluoro Paroxetine) |
Analytical Characterization and Impurity Profiling in Research
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of impurity profiling, providing the necessary resolution to separate structurally similar compounds. The choice of technique depends on the specific analytical challenge, such as the polarity, volatility, and stereochemistry of the analytes.
UHPLC is a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of operating at very high pressures. This results in dramatically improved resolution, higher sensitivity, and significantly faster analysis times. For Defluoro Paroxetine (B1678475) Hydrochloride, UHPLC methods are developed to achieve rapid separation from Paroxetine and other process-related impurities or degradation products. A systematic approach to UHPLC method development involves screening various column chemistries, organic modifiers, and pH levels to find the optimal conditions for separation. The enhanced peak capacity of UHPLC is particularly advantageous for resolving trace-level impurities that might co-elute with the main peak in a standard HPLC analysis.
Table 1: Illustrative UHPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | C18, 1.7 µm particle size, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 235 nm |
HPLC remains a widely used and robust technique for the purity assessment of pharmaceutical compounds, including Defluoro Paroxetine Hydrochloride. lgcstandards.com Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govbenthamopen.com Isocratic or gradient elution methods can be developed and validated according to ICH guidelines to quantify impurities accurately. Validation parameters include specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for routine quality control. scispace.com The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing UV spectra across a single chromatographic peak. nifdc.org.cn
Table 2: HPLC Method Validation Summary for Purity Assessment
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% - 100.7% benthamopen.com |
| Precision (% RSD) | ≤ 2.0% | Intra-day < 0.538%, Inter-day < 0.259% benthamopen.com |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.005 ng/mL benthamopen.com |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.01 ng/mL benthamopen.com |
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. While this compound itself has low volatility, GC-MS can be employed to analyze potential volatile impurities from its synthesis or to characterize certain degradation products, often after a derivatization step to increase volatility and thermal stability. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information based on fragmentation patterns. nih.gov This technique is highly sensitive and specific, making it suitable for identifying trace-level contaminants.
Table 3: General GC-MS Parameters for Degradant Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Temperature ramp from 150°C to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap |
| Scan Range | 40-500 m/z |
Like Paroxetine, this compound possesses chiral centers, meaning it can exist as different stereoisomers. Since different enantiomers can have distinct pharmacological activities, it is often necessary to separate and quantify them. Chiral chromatography is the definitive method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. researchgate.net Supercritical fluid chromatography (SFC) with a chiral column has also emerged as a rapid and environmentally friendly alternative for separating both chiral and achiral impurities in a single run. researchgate.netnih.gov
Table 4: Chiral Stationary Phases for Stereoisomeric Separation
| Chiral Stationary Phase (CSP) | Example Trade Name | Typical Mobile Phase |
|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Hexane / Isopropanol / Diethylamine nih.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Hexane / Isopropanol / Diethylamine nih.gov |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Chiralpak IC | CO₂ / Methanol with additives (for SFC) researchgate.net |
| Ovomucoid | Ultron ES-OVM | Phosphate (B84403) buffer / Acetonitrile nih.gov |
Mass Spectrometry (MS) for Structural Elucidation and Identification of Related Compounds
Mass spectrometry is an indispensable tool for confirming the identity of known compounds and elucidating the structure of unknown impurities. When coupled with a chromatographic system (LC-MS or GC-MS), it provides information on both the retention time and the mass-to-charge ratio (m/z) of an analyte and its fragments.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and non-volatile molecules like this compound. It is commonly coupled with HPLC (HPLC-ESI-MS) to analyze impurities. nih.gov In positive ion mode, ESI typically generates a protonated molecule [M+H]⁺, which allows for the unambiguous determination of the molecular weight. researchgate.net
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID) to produce a unique fragmentation pattern. researchgate.net By analyzing these fragment ions, the structure of an unknown impurity can be pieced together or confirmed by comparing its fragmentation pattern to that of a known reference standard. For instance, an unknown impurity in Paroxetine tablets was identified as a paroxetine-lactose adduct using LC-PDA-QTOF-MS/MS. nifdc.org.cn
Table 5: Hypothetical ESI-MS/MS Data for Structural Elucidation
| Analyte | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Potential Structural Assignment of Fragment |
|---|---|---|---|
| This compound | 312.1 | 192.1, 120.0 | Piperidine (B6355638) ring fragments and benzodioxole moiety |
| Paroxetine | 330.1 | 192.1, 138.0 | Piperidine ring fragments and fluorophenyl moiety |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Paroxetine |
| Paroxetine Hydrochloride |
| (+)-trans-Paroxetine hydrochloride |
| (-)-trans-Paroxetine hydrochloride |
| N-methylparoxetine |
| (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine |
| [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol |
Tandem Mass Spectrometry (MS/MS) for Substructural Analysis and Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of pharmaceutical compounds and their impurities. While specific MS/MS fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on its structure and the known fragmentation of Paroxetine.
Upon electrospray ionization (ESI), Defluoro Paroxetine would be expected to readily form a protonated molecule [M+H]⁺. In an MS/MS experiment, this precursor ion would be subjected to collision-induced dissociation (CID) to generate product ions characteristic of its substructures. The fragmentation pathways are anticipated to be similar to those of Paroxetine, with the key difference arising from the absence of the fluorine atom on the phenyl ring.
Predicted Fragmentation Pathways:
A primary fragmentation pathway would likely involve the cleavage of the C-O bond connecting the piperidine moiety to the benzodioxole group, a known fragmentation route for Paroxetine. Further fragmentation of the resulting ions would provide additional structural information. The phenylpiperidine portion of the molecule would also be expected to produce characteristic fragments.
Hypothetical Fragmentation Data Table:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Postulated Neutral Loss | Structural Assignment of Fragment |
| 312.15 | 192.12 | C7H5O3 | Benzodioxole moiety |
| 312.15 | 151.10 | C10H12NO | Phenylpiperidine moiety |
| 312.15 | 120.08 | C8H9NO3 | Phenyl group and adjacent structure |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, HRMS would be employed to confirm its molecular formula, C₁₉H₂₁NO₃.
The accurate mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical mass calculated from its elemental formula. A low mass error, typically in the range of sub-parts per million (ppm), provides strong evidence for the correct identification of the compound and helps to differentiate it from other potential impurities with the same nominal mass.
Expected HRMS Data:
| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Measured Accurate Mass (Da) | Mass Error (ppm) |
| C₁₉H₂₁NO₃ | 311.1521 | Data not available | Data not available |
Note: Experimental data is required for the measured accurate mass and mass error.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons in the phenyl, piperidine, and benzodioxole rings. The absence of the fluorine atom would simplify the signals corresponding to the phenyl ring, which in Paroxetine show complex splitting patterns due to ¹H-¹⁹F coupling. The chemical shifts and coupling constants of the piperidine ring protons would provide information about its conformation.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the phenyl ring would be a key indicator of the absence of the electronegative fluorine atom when compared to the spectrum of Paroxetine.
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be utilized.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks, helping to trace the connectivity of protons within the piperidine and aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different substructures of the molecule, such as the piperidine ring to the phenyl and benzodioxole moieties.
In the absence of experimental NMR data, computational methods can be employed to predict the ¹H and ¹³C chemical shifts of this compound. sigmaaldrich.comnih.gov Density functional theory (DFT) calculations are a common approach for this purpose. By creating a 3D model of the molecule and performing calculations, a theoretical NMR spectrum can be generated. These predicted spectra can then be compared with experimental data of similar known compounds to aid in the structural confirmation. While not a substitute for experimental data, computational predictions can be a valuable tool in the initial stages of characterization.
Impurity Profiling and Quality Control Strategies for Research Materials
Impurity profiling is a critical aspect of pharmaceutical research and development to ensure the quality and safety of drug substances. This compound is itself a known impurity of Paroxetine. However, when being studied as a reference standard or for other research purposes, its own purity must be rigorously controlled.
Quality control strategies for research-grade this compound would involve the use of high-performance liquid chromatography (HPLC), often coupled with UV and mass spectrometric detection, to identify and quantify any potential impurities. These impurities could arise from the synthetic route used to prepare the this compound or from its degradation.
Potential Impurities to Monitor:
Starting materials and reagents: Residuals from the synthesis process.
Isomers: Stereoisomers of Defluoro Paroxetine that may have different biological activities.
Degradation products: Compounds formed due to exposure to light, heat, or acidic/basic conditions.
A comprehensive quality control protocol would establish specifications for the purity of this compound and set limits for any identified impurities. This ensures the reliability of data generated in subsequent research applications.
Development and Validation of Analytical Methods for Impurity Detection
The detection and quantification of impurities in a drug substance necessitate the development of sensitive, specific, and reliable analytical methods. For compounds like Paroxetine Hydrochloride and its related substances, High-Performance Liquid Chromatography (HPLC) is a predominant technique. nih.govwjpmr.com The development of a stability-indicating HPLC method is crucial, as it must be able to separate the main compound from any potential impurities and degradation products. nih.govscispace.com
Method development involves a systematic process of optimizing various chromatographic parameters to achieve the desired separation and sensitivity. Key parameters that are evaluated and optimized include:
Column Chemistry: Reversed-phase columns, such as C18, are commonly employed. nih.govscispace.com
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is typical. The pH of the buffer and the ratio of the solvents are adjusted to achieve optimal separation. wjpmr.comscispace.com
Detection Wavelength: The UV detection wavelength is selected to maximize the response for both the API and the impurities of interest. nih.govwjpmr.com
Flow Rate and Temperature: These are optimized to ensure efficient separation within a reasonable analysis time. wjpmr.comscispace.com
Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines (specifically ICH Q2(R1)) to ensure its suitability for the intended purpose. ich.orgslideshare.net Validation confirms that the method is accurate, precise, specific, linear, and robust. This process ensures that the method can reliably quantify impurities, such as this compound, at very low levels.
Several studies have detailed the development and validation of HPLC methods for Paroxetine and its related compounds. These methods are designed to be stability-indicating, meaning they can resolve the active ingredient from process-related impurities and degradation products formed under stress conditions (e.g., exposure to acid, base, oxidation, heat, or light). scispace.comresearchgate.net
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Inertsil C18 (15 cm x 4.6 mm, 5 µm) nih.gov | Kromasil C18 (150mm x 4.6 mm) scispace.com | INERTSIL ODS 3V C18 (250x4.6 ID) wjpmr.com |
| Mobile Phase | 10 mM 1-decane sulfonic acid sodium salt in 10 mM sodium phosphate monobasic (pH 3.0) : Acetonitrile (60:40, v/v) nih.gov | Acetonitrile : 0.1 % Orthophosphoric acid buffer (60:40 v/v) scispace.com | Buffer (pH 7) : Methanol : Acetonitrile (3:2:5) wjpmr.com |
| Flow Rate | Not Specified | 1.2 mL/min scispace.com | 1.0 mL/min wjpmr.com |
| Detection | UV at 235 nm nih.gov | UV at 260 nm scispace.com | UV at 224 nm wjpmr.com |
| Linearity Range (Paroxetine) | Not Specified | 125-750 µg/ml scispace.com | 60-140 µg/mL wjpmr.com |
Application of Impurity Thresholds in Research and Development per ICH Guidelines
During pharmaceutical research and development, the control of impurities is governed by internationally recognized guidelines, primarily the ICH Q3A(R2) guideline, which pertains to impurities in new drug substances. europa.eugmp-compliance.org This guideline establishes a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. ich.orgslideshare.net These thresholds are critical for guiding process development and setting appropriate specifications for the final drug substance. gally.ch
The three key impurity thresholds defined by ICH Q3A are:
Reporting Threshold: The level at or above which an impurity must be reported in the registration application. ich.orggmpinsiders.com Any impurity found above this threshold should be documented with the analytical procedures indicated. ich.org
Identification Threshold: The level at or above which an impurity's structure must be characterized. ich.orgikev.org Any degradation product observed in stability studies that exceeds this threshold should also be identified. ich.org
Qualification Threshold: The level at or above which an impurity's biological safety must be established. gally.ch Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. gally.ch If an impurity level exceeds this threshold, toxicological studies may be required.
The application of these thresholds ensures that impurities are controlled to levels that are safe for patients. For a potential impurity like this compound, its level in the final Paroxetine API would be monitored and controlled in accordance with these guidelines. If its concentration were to exceed the identification threshold, researchers would need to confirm its chemical structure. If it surpassed the qualification threshold, further safety data would be necessary.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Use of this compound as a Reference Standard for Purity Control
Reference standards are highly purified compounds that are used as a benchmark for analytical testing to ensure that pharmaceutical products meet established quality, safety, and efficacy criteria. simsonpharma.compharmaffiliates.comgmpsop.com They are a cornerstone of pharmaceutical quality control and are indispensable in various stages of drug development and manufacturing. simsonpharma.comgmpsop.com In the context of purity control, an impurity reference standard, such as this compound, is essential for the accurate identification and quantification of that specific impurity in the API. pharmaffiliates.com
The primary uses of this compound as a reference standard include:
Peak Identification: In chromatographic analysis, the retention time of a peak in the sample chromatogram is compared to the retention time of the this compound reference standard to confirm the impurity's identity.
Method Validation: The reference standard is used during the validation of analytical methods to assess parameters like specificity, linearity, accuracy, and precision for the quantification of the impurity.
Quantitative Analysis: A reference standard of known purity and concentration is used to create a calibration curve or as a single-point standard to accurately determine the amount of the this compound impurity present in a batch of the Paroxetine drug substance. lgcstandards.com
Purity Control and Specification Setting: By serving as a benchmark, the reference standard allows manufacturers to ensure that batches of the API consistently meet the purity specifications set forth in regulatory filings, which are based on ICH guidelines. simsonpharma.comsynthinkchemicals.com
Metabolic and Biotransformation Research Pathways
Investigating Defluorination in Biological Systems
The transformation of paroxetine (B1678475), particularly the removal of its fluorine atom, is a key focus of metabolic research. This process is primarily observed in microbial systems and has been investigated through in vitro enzymatic studies.
Research has demonstrated that microorganisms found in environments such as urban estuaries and wastewater treatment plants (WWTPs) are capable of degrading paroxetine. Studies have shown that while adsorption and other abiotic processes contribute to the removal of paroxetine from these systems, the specific process of defluorination only occurs in the presence of these microorganisms. researchgate.netnih.gov
In experiments exploring the bioremediation potential of these microbial communities, the release of fluoride (B91410) ions was used as a direct indicator of the defluorination of the paroxetine molecule. nih.gov Autochthonous microorganisms from estuarine sediments and WWTP activated sludge have shown a high capacity to remove paroxetine, with removal rates exceeding 97% under certain laboratory conditions. nih.gov These findings underscore the crucial role of microbial communities in breaking down the paroxetine molecule, including the robust carbon-fluorine bond, which has significant implications for developing bioremediation strategies for environmental restoration. researchgate.netnih.gov Furthermore, the structure of the bacterial communities was observed to change in response to exposure to paroxetine, indicating an adaptation to metabolize the compound. nih.gov
The primary enzymes responsible for paroxetine metabolism in humans are the cytochrome P450 (CYP) isoenzymes, particularly CYP2D6. fda.govpharmgkb.orgpharmgkb.org Paroxetine's metabolism involves the demethylenation of its methylenedioxy phenyl group, leading to the formation of a catechol intermediate, which is then further processed. pharmgkb.orgpharmgkb.org Paroxetine is also known to be a potent, mechanism-based inhibitor of CYP2D6, meaning it can inactivate the enzyme during its own metabolism. nih.govnih.gov This inactivation is linked to the metabolism of the methylenedioxy substituent, which can form a metabolite intermediate complex with the enzyme. nih.govnih.gov
While human metabolism primarily focuses on other parts of the molecule, computational studies have explored the potential for CYP enzymes to catalyze aromatic defluorination. manchester.ac.uk These theoretical studies, using other fluorinated compounds as models, propose that oxidative defluorination by a P450 enzyme could proceed via two competitive pathways. Both pathways are initiated by an electrophilic attack on the fluorinated aromatic ring. manchester.ac.uk
Pathway 1: Involves a 1,2-fluorine shift.
Pathway 2: Involves the formation of an epoxide intermediate through ring-closure.
Following either of these initial steps, the intermediate can undergo rapid defluorination with the assistance of a solvent proton. manchester.ac.uk These computational models provide a theoretical framework for how an enzyme like CYP2D6 could, under certain conditions, facilitate the cleavage of the C-F bond in a molecule like paroxetine.
Identification and Elucidation of Defluorinated Metabolites in Research Studies
The identification of paroxetine's metabolites is essential for a complete understanding of its biotransformation. While the major human metabolites resulting from oxidation and methylation are well-documented, the study of defluorinated derivatives is more prominent in environmental and microbial research. fda.govpharmgkb.org The principal human metabolites are polar, conjugated products that are considered pharmacologically inactive. fda.govnih.gov
Metabolic studies frequently employ radiolabeled compounds to trace the path of a drug and its metabolites through a biological system. By tagging the precursor molecule with a radioactive isotope, researchers can track its absorption, distribution, metabolism, and excretion with high sensitivity. This technique allows for the detection and quantification of all metabolites, including those present in very low concentrations, in various biological samples like plasma, urine, and feces. Although specific studies focusing on tracking radiolabeled paroxetine to identify defluorinated metabolites are not detailed in the primary literature, this methodology is a standard and powerful tool for comprehensive metabolite profiling.
A variety of advanced analytical techniques are employed to separate, identify, and quantify paroxetine and its metabolites. These methods are crucial for characterizing the chemical structure of biotransformation products, including any potential defluorinated derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique used to separate paroxetine from its metabolites in complex biological matrices like plasma and urine. nih.govnih.gov It is often coupled with other detection methods for enhanced sensitivity and specificity.
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides detailed structural information and enables precise quantification. nih.govnih.gov Techniques like electrospray ionization (ESI) are used to analyze the extracts, allowing for the determination of molecular weights and fragmentation patterns that help elucidate the structure of metabolites. nih.gov
Capillary Electrophoresis (CE): Nonaqueous capillary electrophoresis (NACE) has been developed as a simple and sensitive method for the simultaneous measurement of paroxetine and its metabolites in human urine. nih.gov
Spectrophotometry: Spectrophotometric methods have also been developed for the determination of paroxetine, based on reactions that produce a colored product. nih.govdergipark.org.tr
These analytical methods provide the necessary sensitivity and selectivity for the detailed study of paroxetine's metabolic profile, including the potential identification of defluorinated compounds.
Environmental Fate and Bioremediation Studies of Paroxetine and its Defluorinated Derivatives
Given that paroxetine is extensively metabolized in humans, both the parent compound and its metabolites can be released into the environment through wastewater. researchgate.netnih.gov Consequently, the environmental fate of paroxetine and its derivatives is an area of significant research interest. Studies have detected paroxetine in surface waters and groundwater at nanogram-per-liter concentrations. mdpi.com
Bioremediation studies have specifically highlighted the role of microorganisms in breaking down paroxetine. As mentioned previously, microbial consortia from WWTPs and estuarine sediments have demonstrated a high capacity to remove the drug from water, a process that includes defluorination. nih.gov This highlights the potential for using these naturally occurring microorganisms in targeted bioremediation strategies to restore environments contaminated with such pharmaceutical compounds. nih.gov The ecological risk of paroxetine is also being studied, with research showing it can indirectly affect nitrogen transformation in river sediments by influencing the microbial food web. nih.gov
Role of Autochthonous Microorganisms in Pharmaceutical Removal
Recent studies have highlighted the significant potential of native microbial communities in the degradation and removal of pharmaceutical compounds from the environment. Autochthonous microorganisms, which are indigenous to a specific habitat, have been shown to be effective in the bioremediation of the antidepressant paroxetine, the parent compound of Defluoro Paroxetine Hydrochloride.
Research investigating the biodegradation of paroxetine has utilized microorganisms sourced from estuarine sediments and activated sludge from wastewater treatment plants. nih.gov These studies have demonstrated that microbial consortia from these environments can achieve high removal efficiency of paroxetine. up.pt In experiments where these native microorganisms were exposed to paroxetine, a significant reduction in the concentration of the pharmaceutical was observed, indicating active biodegradation. nih.gov
The structure of these microbial communities has been analyzed, revealing the dominance of specific bacterial genera. In consortia derived from activated sludge, the genera Pseudomonas and Acinetobacter were found to be the most prevalent. up.pt Similarly, Pseudomonas was the dominant genus in consortia from estuarine sediment that demonstrated effective paroxetine removal. up.pt These findings suggest that these bacterial groups play a key role in the breakdown of paroxetine in these environments.
The process of bioremediation by these microorganisms is influenced by various environmental factors. For instance, incubation conditions, such as agitation versus static conditions, have been shown to affect both the structure of the bacterial community and the efficiency of pharmaceutical removal. nih.gov While initial removal rates varied between conditions, prolonged exposure led to high removal percentages under both scenarios, underscoring the adaptability and effectiveness of these microbial communities in pharmaceutical degradation. nih.gov
Table 1: Microbial Genera Involved in Paroxetine Removal
| Source of Microorganisms | Dominant Genera | Reference |
|---|---|---|
| Activated Sludge | Pseudomonas, Acinetobacter | up.pt |
| Estuarine Sediment | Pseudomonas | up.pt |
Monitoring Fluoride Release as an Indicator of Defluorination
A key metabolic process in the breakdown of fluorinated pharmaceutical compounds like paroxetine is defluorination, the cleavage of the carbon-fluorine (C-F) bond. The monitoring of fluoride ion release into the surrounding medium serves as a direct and measurable indicator that this process is occurring. nih.gov
In studies on the microbial degradation of paroxetine, the measurement of fluoride concentration has been used to confirm that the removal of the parent compound involves the breaking of the C-F bond. nih.gov It has been observed that defluorination of paroxetine only occurs in the presence of microorganisms, confirming the biological nature of this transformation. nih.gov This is a critical distinction, as some removal of the parent compound can be attributed to abiotic factors like adsorption.
The enzymatic basis for defluorination by microorganisms is an active area of research. Enzymes such as dehalogenases, found in various bacteria, are known to catalyze the cleavage of halogen-carbon bonds. nih.govnih.govacs.org While the specific enzymes responsible for the defluorination of paroxetine in the studied consortia have not been fully elucidated, the release of fluoride ions provides strong evidence for the activity of such enzymes.
Beyond microbial action, other methods can also induce defluorination. For example, photoassisted degradation using metal oxides has been shown to break down fluorine-bearing pharmaceuticals, with a corresponding increase in fluoride ions over time. nih.gov This highlights that the cleavage of the C-F bond is a crucial step in the degradation of these compounds, regardless of the specific mechanism.
Table 2: Research Findings on Paroxetine Defluorination
| Finding | Methodology | Significance | Reference |
|---|---|---|---|
| Fluoride ion release confirmed microbial defluorination of paroxetine. | Ion-selective electrode measurement in microbial cultures. | Demonstrates that microorganisms can break the stable C-F bond in paroxetine. | nih.gov |
| Defluorination occurred only in the presence of microorganisms. | Comparison of biotic and abiotic experimental conditions. | Confirms the biological nature of the defluorination process. | nih.gov |
| Photoassisted methods can induce defluorination of fluorinated pharmaceuticals. | UVC illumination in the presence of a metal oxide. | Provides an alternative pathway for the degradation and defluorination of such compounds. | nih.gov |
Theoretical and Preclinical Pharmacological Investigations
Structure-Activity Relationship (SAR) Studies of Defluoro Paroxetine (B1678475) Analogs
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific features of a molecule contribute to its biological activity. For Defluoro Paroxetine and its analogs, these studies have been crucial in elucidating the role of various chemical groups in their interaction with the serotonin (B10506) transporter.
Research into analogs of paroxetine has provided significant insights into the role of the fluorine atom in its high-affinity binding to the serotonin transporter (SERT). Studies have shown that the 4-fluoro group of paroxetine is not essential for high-affinity binding. nih.gov An analog without this fluorine atom, known as desfluoro paroxetine, demonstrated a binding affinity for the rat serotonin transporter (rSERT) that was similar to paroxetine itself. nih.gov This suggests that while the fluorine atom may contribute to other properties of the drug, such as metabolic stability, it is not a primary determinant of its binding potency. nih.gov
Further investigations have involved replacing the 4-fluoro group with bulkier halogens like bromine and iodine. elifesciences.org These modifications invariably led to a decrease in binding affinity compared to paroxetine. elifesciences.org For instance, replacing the fluorine with a bromine atom resulted in a significant 16-fold decrease in binding affinity to rSERT. nih.gov Similarly, both bromo- and iodo-paroxetine analogs showed reduced affinity for thermostabilized active SERT variants. elifesciences.org These findings underscore the sensitivity of the binding pocket to the size and nature of the substituent at this position of the phenyl ring. elifesciences.org Mutations to key amino acids within the binding site, such as Asn177, also resulted in a loss of binding affinity for paroxetine and its bromo- and iodo-analogs, highlighting the importance of specific interactions within subsite B of the transporter. elifesciences.org
Binding Affinities of Paroxetine Analogs at the Serotonin Transporter (SERT)
This table summarizes the binding affinities (Ki) of paroxetine and its analogs, demonstrating the impact of modifying the 4-halo-phenyl moiety on the interaction with SERT.
| Compound | Modification | Binding Affinity (Ki, nM) to rSERT nih.gov | Binding Affinity (Ki, nM) to ts2-active SERT elifesciences.org |
|---|---|---|---|
| Paroxetine | 4-Fluoro | 0.311 | 0.8 ± 0.1 |
| Defluoro Paroxetine | Hydrogen (No Halogen) | 0.557 | Not Reported |
| Bromo-Paroxetine | 4-Bromo | 4.90 | 0.4 ± 0.2 |
| Iodo-Paroxetine | 4-Iodo | Not Reported | 1.7 ± 0.3 |
Computational docking and molecular dynamics simulations have been instrumental in visualizing the binding of paroxetine and its analogs within the central binding site of SERT. elifesciences.orgnih.gov These models, corroborated by X-ray crystallography and cryo-electron microscopy, show that paroxetine binds in what is termed the "ABC pose," where its piperidine (B6355638) ring amine interacts with Asp98 and makes a cation-π interaction with Tyr95 in subsite A. elifesciences.org The benzodioxol group occupies subsite B, and the fluorophenyl group fits into subsite C. elifesciences.org
In this binding pose, the fluorophenyl ring is "sandwiched" between the aromatic rings of Phe341 and Phe335. elifesciences.org The side-chain of Ile172 inserts between the benzodioxol and fluorophenyl groups, and the halogen group itself resides near the side-chain of Thr497. elifesciences.orgnih.gov The orientation of the fluorophenyl ring within this pocket appears to be influenced by the charge distribution of the binding site. nih.gov The hydrogen-bonding network in subsite B, formed by residues like Asn177 and Thr439, is thought to stabilize the dioxol group of the molecule. elifesciences.org Computational studies suggest that replacing the 4-fluoro group with a larger 4-bromo group favors this specific binding orientation. elifesciences.org These models provide a structural basis for the high-affinity interaction and help explain why modifications to the paroxetine scaffold affect its binding potency. elifesciences.orgnih.gov
In Vitro Receptor Binding and Neurotransmitter Reuptake Inhibition Studies
In vitro studies, which are conducted in a controlled laboratory environment outside of a living organism, are essential for characterizing the pharmacological profile of a compound. These assays measure the affinity of a molecule for its target receptors and its ability to inhibit neurotransmitter reuptake.
Paroxetine is known to be a potent inhibitor of the serotonin transporter, exhibiting the highest binding affinity among many selective serotonin reuptake inhibitors (SSRIs). nih.govnih.gov Its affinity is in the picomolar to low nanomolar range. elifesciences.orgnih.gov As discussed previously, the defluoro analog of paroxetine retains high-affinity binding, with a Ki value of 0.557 nM at the rat SERT, comparable to the 0.311 nM Ki of paroxetine itself. nih.gov Studies using thermostabilized human SERT variants have further confirmed the high affinity of paroxetine, with reported dissociation constant (Kd) values of approximately 0.63 to 1.09 nM. nih.gov The potent binding to SERT is the primary mechanism by which paroxetine and its active analogs are believed to exert their effects. nih.gov
While paroxetine is highly selective for the serotonin transporter, it does exhibit some, albeit much lower, affinity for other monoamine transporters, namely the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.gov Binding studies have demonstrated that paroxetine is significantly more selective for SERT over NET and has a generally low affinity for DAT. nih.gov This selectivity is a key feature of its pharmacological profile. For instance, the binding affinity of paroxetine for NET (Ki ≈ 40 nM) and DAT (Ki ≈ 490 nM) is substantially weaker than its affinity for SERT (Ki ≈ 0.07 nM). nih.gov This indicates that at therapeutic concentrations, its primary action is the inhibition of serotonin reuptake. mdpi.comnih.gov
Comparative Binding Affinities of Paroxetine at Monoamine Transporters
This table illustrates the selectivity of paroxetine for the serotonin transporter (SERT) compared to the norepinephrine (NET) and dopamine (DAT) transporters. Data is for paroxetine, as specific data for the defluoro analog at NET and DAT is less available. The smaller the Ki value, the higher the binding affinity.
| Transporter | Binding Affinity (Ki, nM) nih.gov | Selectivity Ratio (Ki DAT or NET / Ki SERT) |
|---|---|---|
| Serotonin Transporter (SERT) | ~0.07 | 1 (Reference) |
| Norepinephrine Transporter (NET) | ~40 | ~571-fold |
| Dopamine Transporter (DAT) | ~490 | ~7000-fold |
In Vitro Enzymatic Interactions and Metabolism Studies
No specific studies detailing the in vitro enzymatic interactions and metabolism of Defluoro Paroxetine Hydrochloride were identified in the public domain. Research has centered on paroxetine, which undergoes metabolism primarily through oxidation and methylation, with cytochrome P450 2D6 (CYP2D6) playing a significant role. nih.govnih.govpharmgkb.org The metabolites of paroxetine are generally considered to be polar, conjugated, and pharmacologically inactive. nih.govnih.gov
There is a lack of available data from in vitro studies profiling the inhibitory or inductive effects of this compound on cytochrome P450 enzymes, including CYP2D6 and CYP3A4.
For the parent compound, paroxetine, extensive research has established it as a potent inhibitor of CYP2D6. nih.govnih.govnih.gov Studies have shown that paroxetine can cause mechanism-based inhibition of CYP2D6, meaning it irreversibly inactivates the enzyme after being metabolized. nih.govnih.gov This is attributed to the metabolism of the methylenedioxy group of paroxetine. nih.govnih.gov The inhibitory constant (Ki) for paroxetine's inhibition of CYP2D6 has been reported, highlighting its significant potential for drug-drug interactions with other substrates of this enzyme. nih.gov In vitro experiments have also suggested a minor role for CYP3A4 and CYP1A2 in the metabolism of paroxetine. pharmgkb.orgpharmgkb.org
Table 1: In Vitro Cytochrome P450 Enzyme Interaction Data for this compound
| Enzyme | Interaction Type | IC50 / Ki / etc. | Research Findings |
| CYP2D6 | Inhibition/Induction | Data not available | No specific studies on this compound were found. |
| CYP3A4 | Inhibition/Induction | Data not available | No specific studies on this compound were found. |
No published studies were found that specifically investigate the interaction of this compound with the P-glycoprotein (P-gp) transporter.
In contrast, the parent compound, paroxetine, has been identified as a substrate and an inhibitor of P-gp in in vitro models. pharmgkb.orgnih.gov P-glycoprotein is an efflux transporter that plays a role in limiting the brain penetration of its substrates. nih.gov Some research suggests that the interaction of antidepressants like paroxetine with P-gp could be clinically relevant. nih.gov
Table 2: In Vitro P-glycoprotein (P-gp) Interaction Data for this compound
| Assay Type | Role | Key Findings |
| P-gp Substrate Assay | Substrate/Non-substrate | Data not available |
| P-gp Inhibition Assay | Inhibitor/Non-inhibitor | Data not available |
Research Applications and Future Directions
Defluoro Paroxetine (B1678475) Hydrochloride as a Key Research Tool and Analytical Reference Material
Defluoro Paroxetine Hydrochloride serves as a critical reference material and research tool in the pharmaceutical and analytical chemistry sectors. As a known impurity and metabolite of Paroxetine, its availability in a pure, well-characterized form is essential for several key applications. lgcstandards.compharmaffiliates.com
One of the primary uses of this compound is in the development and validation of analytical methods designed to detect and quantify Paroxetine and its related substances in pharmaceutical formulations and biological samples. pharmaffiliates.comnih.gov Regulatory bodies worldwide require that pharmaceutical manufacturers identify and control impurities in their drug products. This compound, being a significant impurity, is used as a reference standard to ensure the accuracy and precision of these analytical procedures. pharmaffiliates.com This includes techniques such as High-Performance Liquid Chromatography (HPLC) and spectrofluorimetry. nih.gov
The compound is also supplied by various chemical and pharmaceutical standard companies for research use only, indicating its role in fundamental scientific inquiry rather than for direct therapeutic or diagnostic applications. chemicalbook.comscbt.comchemicalbook.com
Key Data for this compound:
| Property | Value |
| CAS Number | 1394842-91-1 pharmaffiliates.comchemicalbook.comchemicalbook.com |
| Alternate CAS Number | 1322626-23-2 lgcstandards.comscbt.com |
| Molecular Formula | C₁₉H₂₂ClNO₃ scbt.com |
| Molecular Weight | 347.84 g/mol chemicalbook.comscbt.com |
| Synonyms | (3S,4R)-3-[[1,3-Benzodioxol-5-yloxy]methyl]-4-phenylpiperidine Hydrochloride, Desfluoro Paroxetine Hydrochloride, Paroxetine Impurity A pharmaffiliates.comscbt.com |
Methodological Advancements in the Synthesis and Characterization of Defluorinated Compounds
The synthesis and characterization of defluorinated compounds, a class to which this compound belongs, are areas of active research in organic chemistry. The selective removal of fluorine atoms from a molecule, or defluorination, presents unique challenges due to the high strength of the carbon-fluorine bond. researchgate.net
Recent advancements have focused on developing milder and more selective methods for creating defluorinated and partially fluorinated molecules. These include:
Radical-Mediated Reactions: The use of radical species to initiate C-F bond cleavage has emerged as a powerful strategy. For instance, visible light-induced methods using photoredox catalysts can generate fluoroalkyl radicals from trifluoromethyl aromatic compounds, which can then be used in subsequent reactions. rsc.org
Transition Metal Catalysis: Catalytic systems, often employing metals like palladium or copper, have been developed to facilitate the selective activation and functionalization of C-F bonds. researchgate.net These methods can offer high levels of control over which fluorine atom is replaced in polyfluorinated compounds.
Borylation Reactions: The direct conversion of C-F bonds to C-B bonds (borylation) is another significant area of progress. This transformation is valuable as the resulting organoboron compounds are highly versatile synthetic intermediates that can be converted into a wide array of other functional groups. nih.govacs.org
Three-Component Reactions: Innovative one-pot, three-component reactions are being designed to construct complex difluorinated molecules efficiently. These methods often involve the radical difunctionalization of alkenes or alkynes. rsc.orgrsc.org
These evolving synthetic methodologies are crucial for accessing a wider range of defluorinated analogs of known drugs and bioactive molecules, thereby enabling more extensive research into their properties and potential applications.
Future Avenues for Academic Research on this compound and its Analogs
The study of this compound and its analogs opens up several promising avenues for future academic research, spanning synthetic chemistry, environmental science, and medicinal chemistry.
While this compound is primarily known as an impurity, the development of novel and efficient synthetic routes to this compound and its analogs remains a valid research objective. nih.gov Future research could focus on:
Asymmetric Synthesis: Developing stereoselective syntheses to access specific enantiomers or diastereomers of defluorinated paroxetine analogs. This would allow for a more precise investigation of how stereochemistry influences biological activity.
Late-Stage Defluorination: Exploring methods to selectively remove the fluorine atom from Paroxetine itself or from advanced synthetic intermediates. This could provide a more direct route to Defluoro Paroxetine and other analogs.
The fate of pharmaceuticals in the environment is a growing concern. Paroxetine has been detected in wastewater treatment plant effluents, and it can undergo various transformation processes in the aquatic environment. oaepublish.com Future research could investigate:
Biodegradation Pathways: Studying the microbial degradation of Paroxetine to better understand the formation of Defluoro Paroxetine and other metabolites in environmental systems. This could involve identifying the specific microorganisms and enzymes responsible for these transformations. nih.govnih.gov
Photodegradation: Investigating the role of sunlight in breaking down Paroxetine and its metabolites in surface waters. The potential for direct photolysis of Paroxetine's major human metabolite has been noted. nih.gov
Ecotoxicology of Analogs: Assessing the potential environmental risks associated with this compound and other transformation products to aquatic organisms. nih.gov
The availability of this compound provides a unique opportunity to probe the role of the fluorine atom in the biological activity of Paroxetine. The fluorine atom can significantly influence a molecule's properties, including its binding affinity to biological targets, metabolic stability, and lipophilicity.
Future non-clinical research could focus on:
Comparative Binding Studies: Performing in vitro assays to compare the binding affinity of Paroxetine and this compound to the serotonin (B10506) transporter (SERT), its primary pharmacological target. This would directly quantify the contribution of the fluorine atom to target engagement.
In Silico Modeling: Using computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to model the interactions of Paroxetine and its defluorinated analogs with SERT. nih.gov This can provide insights into the specific molecular interactions that are gained or lost with the removal of the fluorine atom.
Exploring Analogs with Altered Substitution: Synthesizing and evaluating other analogs where the fluorine atom is replaced with different substituents (e.g., chlorine, methyl group) to systematically explore how changes at this position affect activity. nih.gov This can lead to a more comprehensive understanding of the structure-activity relationship for this class of compounds.
Q & A
Q. What analytical techniques are recommended for structural characterization of defluoro paroxetine hydrochloride?
this compound’s molecular structure can be resolved using two-dimensional nuclear magnetic resonance (2D-NMR) . Key techniques include:
- 1H-NMR and 13C-NMR for assigning proton and carbon signals.
- DEPT 135° to differentiate CH, CH₂, and CH₃ groups.
- 1H-1H COSY for proton-proton correlations and 13C-1H HSQC/HMBC for carbon-proton connectivity. These methods enable full assignment of hydrogen and carbon atoms, critical for confirming structural integrity and identifying impurities .
Q. How can researchers validate the purity of this compound batches?
Use high-performance liquid chromatography (HPLC) coupled with system suitability mixtures (e.g., USP Paroxetine System Suitability Mixture A RS). This includes:
- Phosphate–perchlorate buffer and mobile phase optimization to separate related compounds (e.g., piperidine derivatives).
- Standard preparations for calibration and chromatographic system validation per pharmacopeial guidelines (e.g., USP 29) .
Q. What safety protocols are essential for handling this compound in lab settings?
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation.
- Storage: Secure in locked containers, away from incompatible substances.
- Emergency measures: Immediate flushing with water for skin/eye contact and medical consultation for exposure. Reference OSHA hazard communication standards and safety data sheets (SDS) for carcinogenicity warnings .
Advanced Research Questions
Q. How can orthogonal experimental design optimize this compound extended-release formulations?
- Matrix materials: Combine hydrophilic polymers like HPMC K100LV and HPMC K4M to modulate drug release.
- Dry granulation: Ensures uniform particle size and compressibility.
- Dissolution testing: Use similarity factor (f₂) to compare release profiles with reference products.
- Stability studies: Accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions to assess impurity profiles and shelf life .
Q. What methodologies address contradictions in defluoro paroxetine’s pharmacological impact (e.g., breast cancer risk)?
- Cohort studies: Track longitudinal outcomes in populations prescribed defluoro paroxetine (e.g., electronic health records).
- Dose-response analysis: Compare risk ratios across cumulative prescription counts (e.g., ≥11 prescriptions vs. non-users).
- Confounding adjustment: Control for variables like age, comorbidities, and concomitant medications using mixed-effects models .
Q. How do in vitro and in vivo models reconcile discrepancies in defluoro paroxetine’s metabolic pathways?
- In vitro assays: Use hepatic microsomes or CYP450 isoforms to identify primary metabolites.
- In vivo pharmacokinetics: Conduct radiolabeled studies in animal models to track absorption, distribution, and excretion.
- Interspecies scaling: Apply allometric models to extrapolate human clearance rates. Discrepancies often arise from differences in enzyme affinity or tissue penetration, requiring cross-validation .
Q. What strategies differentiate defluoro paroxetine from structurally related compounds (e.g., paroxetine hydrochloride)?
- Chiral chromatography: Resolve enantiomers using columns with cellulose-based stationary phases .
- Mass spectrometry (MS): Detect mass shifts from fluorine substitution (e.g., defluoro vs. fluoro derivatives).
- X-ray crystallography: Confirm stereochemical configurations (3S-trans vs. 3R-trans) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
